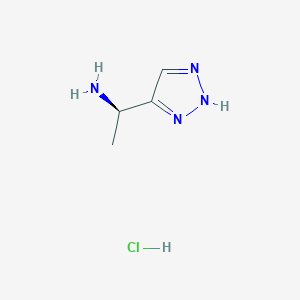

(1R)-1-(2H-三唑-4-基)乙胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives typically involves nucleophilic substitution reactions. For instance, the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one is achieved through the reaction of 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole. Optimizing reaction conditions such as time, temperature, and reagent ratios is crucial for achieving high yields and purity. The described method yields a product with 93% purity after recrystallization, indicating a highly efficient synthesis suitable for industrial applications .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using various spectroscopic techniques. For example, the structure of a synthesized triazole compound was confirmed using IR, NMR, and MS studies. Single-crystal XRD analysis can also be employed to ascertain the structure of the compound, as demonstrated in the synthesis of a triazole derivative with a fluorobenzo[d]isoxazol moiety .

Chemical Reactions Analysis

Triazole compounds can participate in various chemical reactions, including those used in click chemistry approaches. The synthesis of the fluorobenzo[d]isoxazol-containing triazole derivative was achieved using a click chemistry approach, starting from 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone . This indicates that triazole compounds can be versatile intermediates in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be characterized using techniques such as TGA and DSC to analyze thermal stability. The intercontacts within the crystal structure of such compounds can be studied using computational methods like Hirshfeld surface analysis. Additionally, the cytotoxicity and potential biological applications of these compounds can be evaluated through cytotoxic studies and molecular docking studies, as was done for the synthesized fluorobenzo[d]isoxazol-containing triazole derivative .

科学研究应用

合成与表征

- 一项研究描述了新型1-[(1R)-1-(6-氟-1,3-苯并噻唑-2-基)乙基]-3-取代苯基酰胺的合成,该合成是通过(1R)-1-(6-氟-1,3-苯并噻唑-2-基)乙胺与取代的苯甲酰氯缩合反应进行的。这些化合物使用各种技术表征,并表现出一些抗菌和抗真菌活性,可与标准药物媲美 (Pejchal, Pejchalová, & Růžičková, 2015).

抗菌和抗真菌活性

- 涉及(1R)-1-(2H-三唑-4-基)乙胺;盐酸盐相关化合物合成的研究显示出有希望的抗菌和抗真菌活性。例如,Pejchal 等人研究中合成的化合物针对多种细菌和真菌菌株进行了测试,显示出的活性水平与氯霉素、头孢哌酮和两性霉素 B 相当或略好 (Pejchal, Pejchalová, & Růžičková, 2015).

安全和危害

The safety and hazards associated with (1R)-1-(2H-Triazol-4-yl)ethanamine hydrochloride are not specified in the search results.

未来方向

The future directions for the research and application of (1R)-1-(2H-Triazol-4-yl)ethanamine hydrochloride are not provided in the search results.

Please note that this analysis is based on the information available from the web search results and may not be comprehensive. For a more detailed analysis, please refer to relevant scientific literature or consult with a subject matter expert.

属性

IUPAC Name |

(1R)-1-(2H-triazol-4-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c1-3(5)4-2-6-8-7-4;/h2-3H,5H2,1H3,(H,6,7,8);1H/t3-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOZVNPFMBMTHQ-AENDTGMFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNN=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NNN=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(2H-Triazol-4-yl)ethanamine;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2529294.png)

![7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2529298.png)

![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2529302.png)

![2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2529305.png)

![{[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2529311.png)